molecular formula C8H13O6P B1594807 2-Phenoxyethanol;phosphoric acid CAS No. 39464-70-5

2-Phenoxyethanol;phosphoric acid

Cat. No.: B1594807
CAS No.: 39464-70-5
M. Wt: 236.16 g/mol
InChI Key: WUSMTFVMXOQYCT-UHFFFAOYSA-N
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Description

2-Phenoxyethanol;phosphoric acid (CAS 39464-70-5) is a chemical compound with the molecular formula C8H13O6P and a molecular weight of 236.16 g/mol . Its structure is characterized by the combination of a 2-phenoxyethanol moiety and phosphoric acid, which can be represented by the canonical SMILES: C1=CC=C(C=C1)OCCO.OP(=O)(O)O . This unique structure integrates the properties of an aromatic ether and an organophosphate. The primary alcohol group of the 2-phenoxyethanol component is a key site for chemical reactivity, and its interaction with phosphoric acid is significant for forming a stable complex or salt . This reaction introduces an organophosphate moiety, making the compound a subject of interest in various research fields, including its potential use to neutralize catalysts or enhance stability in specialized formulations . The compound is related to other CAS numbers, including 68511-19-3 and 72283-31-9 . This product is intended for research purposes and is not for human or veterinary use .

Properties

IUPAC Name

2-phenoxyethanol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2.H3O4P/c9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,9H,6-7H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMTFVMXOQYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39464-70-5
Record name Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, phosphate
Source CAS Common Chemistry
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Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68511-19-3, 39464-70-5, 72283-31-9
Record name Ethanol, 2-phenoxy-, phosphate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, phosphate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, phosphate, potassium salt
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Record name 2-phenoxyethanol; phosphoric acid
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Record name Poly(oxy-1,2-ethanediyl), alpha-phenyl-omega-hydroxy-, phosphate, potassium salt
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Synthetic Methodologies and Derivatization Strategies

Synthesis of 2-Phenoxyethanol (B1175444) as a Precursor

The primary method for synthesizing 2-Phenoxyethanol is through the reaction of phenol (B47542) and ethylene (B1197577) oxide in an alkaline environment. google.com This reaction, known as hydroxyethylation, is a cornerstone of its industrial production. wikipedia.org

Catalytic Hydroxyethylation of Phenol

The synthesis of 2-Phenoxyethanol is achieved through the catalytic hydroxyethylation of phenol. wikipedia.org This process typically involves the reaction of phenol with ethylene oxide. google.com The reaction is facilitated by a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in an alkaline medium. wikipedia.orgfinerchem.com The phenoxide ion, formed in the basic conditions, acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This results in the formation of 2-Phenoxyethanol. smolecule.com

Alternative "green chemistry" approaches have been explored, utilizing ethylene carbonate as the alkylating agent in the presence of alkaline catalysts like alkali carbonates, lithium hydride, or various iodides and phosphates. google.comgoogle.com Another method involves the reaction of 2-chloroethanol (B45725) with sodium phenolate (B1203915). acs.org

Industrial Process Considerations and Optimization

For industrial-scale production, several factors must be carefully controlled to ensure high yield and purity. The reaction is often performed in a nitrogen atmosphere to prevent oxidation and subsequent discoloration of the product. Temperature and pressure are critical parameters that need to be optimized to minimize the formation of by-products.

A key challenge in the industrial synthesis is the management of unreacted phenol and the formation of condensation products like 2-(2-phenoxyethoxy)ethanol. google.com To address this, a two-step addition of ethylene oxide with an intermediate partial neutralization of the catalyst can be employed. This method significantly reduces the final phenol content. The initial molar ratio of ethylene oxide to phenol is typically kept between 0.90 to 1.02. Following a partial neutralization step, more ethylene oxide is introduced to bring the final molar ratio to between 1.04 and 1.08.

The reaction temperature is generally maintained between 120°C and 180°C, with an optimal range of 150°C to 170°C. Temperatures below 120°C slow down the reaction, while temperatures above 180°C can lead to an increase in by-products. The pressure is typically kept at or below 0.2 MPa during the introduction of ethylene oxide. To avoid contamination and simplify the purification process, the reaction is often carried out without a solvent.

Interaction and Derivatization with Phosphoric Acid

The synthesized 2-Phenoxyethanol is then combined with phosphoric acid. This step is essential for neutralizing any remaining catalyst and for forming the final, stable salt or complex.

Formation of 2-Phenoxyethanol;phosphoric acid (Salts/Complexes)

The interaction between 2-Phenoxyethanol and phosphoric acid results in the formation of a salt or a complex. This derivatization modifies the properties of the initial compound, such as its solubility and stability.

Following the synthesis of 2-Phenoxyethanol, the reaction mixture contains residual basic catalyst. Phosphoric acid, a triprotic acid, is commonly used to neutralize this residual catalyst. This neutralization step is crucial for improving the purity of the final product by reducing the levels of residual phenol and catalyst. The addition of phosphoric acid also serves to stabilize the 2-Phenoxyethanol.

The formation of the this compound complex requires controlled conditions. The process involves the intimate blending of phosphoric acid, dissolved in an organic alcohol like 2-Phenoxyethanol, with phosphoric anhydride (B1165640) under non-reactive conditions. google.com The stoichiometry and specific conditions of this reaction are dependent on the desired purity and intended application of the final product. Generally, it involves the controlled addition of the acid after the synthesis of 2-Phenoxyethanol is complete. The reaction time can range from approximately 3 to 12 hours, with a preferred duration of 4 to 11 hours, depending on the temperature, to prevent product degradation and color formation. google.com

Synthesis of Phosphate (B84403) Esters of 2-Phenoxyethanol

The creation of a phosphate ester linkage with 2-phenoxyethanol is a focal point of synthetic efforts, aiming to modify the parent molecule's physical and chemical properties.

Esterification Reactions with Phosphoric Acid and its Derivatives

The direct reaction of an alcohol with phosphoric acid or its derivatives stands as a primary method for producing phosphate esters. Common phosphorylating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.netccsenet.org

The reaction of 2-phenoxyethanol with phosphorus pentoxide is a potent method for producing a mixture of mono- and di-esters. researchgate.net The highly reactive nature of P₂O₅, the anhydride of phosphoric acid, allows for direct phosphorylation of the alcohol. googleapis.com Similarly, polyphosphoric acid, a viscous liquid containing various chain lengths of phosphoric acid units, is also employed. It is prepared by dissolving phosphorus pentoxide in phosphoric acid. ccsenet.org The reaction of an alcohol with PPA can lead to the formation of phosphate esters, and its use in organic synthesis, particularly for cyclization and acylation reactions, is well-documented. ccsenet.org

Phosphorus oxychloride (POCl₃) is another key reagent for this transformation. The reaction typically proceeds by reacting the alcohol with POCl₃, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method can be adapted to produce mono-, di-, or tri-substituted phosphate esters depending on the stoichiometry of the reactants. A common strategy for synthesizing a monoalkyl diaryl phosphate involves reacting two moles of a phenol with one mole of phosphorus oxychloride, followed by the reaction of the resulting diphenyl phosphoryl chloride with one mole of an aliphatic alcohol. libretexts.org

A study on the synthesis of amphoteric phosphate ester surfactants using polyphosphoric acid as the phosphorylation reagent highlights the optimization of reaction conditions. While not specific to 2-phenoxyethanol, the research found that a molar ratio of hydroxyl groups to P₂O₅ of 3.0:1.0, a reaction temperature of 80°C, and a reaction time of 5.5 hours resulted in a high yield of the monoalkyl phosphate. researchgate.net

Phosphorylating AgentGeneral Reaction ConditionsProducts
Phosphorus Pentoxide (P₂O₅)Direct reaction with the alcohol. researchgate.netMixture of mono- and di-phosphate esters.
Polyphosphoric Acid (PPA)Reaction with the alcohol, often with heating. ccsenet.orgMono- and di-phosphate esters.
Phosphorus Oxychloride (POCl₃)Reaction with the alcohol, typically in the presence of a base. libretexts.orgMono-, di-, or tri-phosphate esters depending on stoichiometry.
Novel Synthetic Routes for Hindered Phosphate Esters

The synthesis of phosphate esters from sterically hindered alcohols can be challenging due to reduced reactivity. Novel synthetic strategies are continuously being developed to overcome these limitations. While not exclusively focused on 2-phenoxyethanol, these methods offer potential pathways for its derivatization, especially when bulky substituents are present on the phenoxy group.

One innovative approach involves the catalytic and chemoselective phosphorylation of alcohols. A recently developed method utilizes phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst. researchgate.netacs.orgnih.gov This system has demonstrated high functional group tolerance and allows for the efficient synthesis of a variety of phosphate monoesters, including those from sterically hindered secondary alcohols. researchgate.netacs.orgnih.gov Importantly, this method shows selectivity for aliphatic hydroxyl groups over phenolic ones, which is a key consideration for molecules like 2-phenoxyethanol. acs.orgnih.gov

Another novel method employs a Ψ-reagent platform for the direct phosphorylation of alcohols. This P(V)-based approach is operationally simple, scalable, and exhibits broad substrate scope, providing access to valuable phosphorylated alcohols that are otherwise difficult to synthesize. nih.gov

Bio-inspired catalysts, such as a dicopper(II) macrocyclic complex, have also been investigated for the catalytic transesterification of dialkyl phosphates. This approach is notable for its ability to catalyze the transesterification of highly inert simple dialkyl phosphates. nih.gov

Control of Mono- and Di-Ester Ratios

In the synthesis of phosphate esters from alcohols, a mixture of monoesters, diesters, and sometimes triesters is often produced. Controlling the ratio of these products is crucial as their properties can differ significantly. The mono- to di-ester ratio is influenced by several factors, including the choice of phosphorylating agent and the reaction conditions.

When using phosphorus pentoxide (P₂O₅), the stoichiometry of the reactants is a key determinant of the product distribution. The reaction of an alcohol with P₂O₅ typically yields a mixture of mono- and di-phosphate esters.

The use of polyphosphoric acid (PPA) also allows for some control over the product ratio. Research has shown that by carefully selecting process parameters such as the reagent molar ratio and reaction temperature, the desired mono- to di-ester ratio can be obtained. researchgate.net One study on the synthesis of amphoteric phosphate ester surfactants using PPA found that specific conditions could lead to a high content of the monoalkyl phosphate (89.3%) with a high conversion rate (97.2%). researchgate.net

Transesterification processes also offer a means to control the product mixture. A process for producing mixed phosphoric acid ester compositions involves the reaction of a triaryl phosphate with an aliphatic alcohol. This method can yield a complex mixture of products, and the composition can be influenced by the reaction conditions. libretexts.org

MethodKey Control ParametersPredominant Product
Reaction with P₂O₅Molar ratio of 2-phenoxyethanol to P₂O₅Mixture, ratio can be adjusted
Reaction with PPAMolar ratio, reaction temperature, reaction time researchgate.netCan be optimized for high mono-ester content researchgate.net
TransesterificationReactant stoichiometry, catalystMixture of mixed esters libretexts.org

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Elucidation

Acid-Catalyzed Reactions and Mechanisms

Acid catalysis is fundamental in several reactions involving ethers and alcohols. In the 2-phenoxyethanol (B1175444);phosphoric acid system, the acid plays a crucial role in directing reaction mechanisms, particularly in synthesis and potential degradation pathways.

The direct etherification of phosphoric acid with alcohols is generally a low-yield reaction unless facilitated by a catalyst, such as a tertiary amine. nih.gov While not the primary reaction in this context, it highlights the potential for covalent interaction between the two components under specific conditions.

Ethers are generally unreactive but can be cleaved under forcing conditions, such as with strong acids and heat. masterorganicchemistry.comlibretexts.org The cleavage of aryl alkyl ethers like 2-phenoxyethanol with strong hydrogen halides (HI or HBr) proceeds via a nucleophilic substitution mechanism. libretexts.orglibretexts.org Phosphoric acid itself is not strong enough to cleave the ether bond directly, but it can be used with a salt like potassium iodide (KI) to generate the more reactive hydroiodic acid (HI) in situ. masterorganicchemistry.com

The mechanism involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The halide anion (e.g., I⁻) then acts as a nucleophile. In the case of 2-phenoxyethanol, the attack occurs at the less sterically hindered carbon of the ethyl group in an S_N_2 reaction. libretexts.orglibretexts.org

This pathway selectively yields phenol (B47542) and an alkyl halide (e.g., 2-iodoethanol), because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is energetically unfavorable. libretexts.orglibretexts.org Diaryl ethers are resistant to cleavage by acids for this reason. libretexts.org

Table 1: Mechanism of Acid-Catalyzed Ether Cleavage of 2-Phenoxyethanol

StepDescriptionReactantsProductsMechanism
1Protonation of the ether oxygen2-Phenoxyethanol, H⁺Protonated 2-PhenoxyethanolAcid-Base Reaction
2Nucleophilic attack by halide ionProtonated 2-Phenoxyethanol, X⁻ (e.g., I⁻, Br⁻)Phenol, 2-HaloethanolS_N_2

Oxidative and Substitutive Reactions of 2-Phenoxyethanolbenchchem.com

The structure of 2-phenoxyethanol, containing a primary alcohol and an activated phenyl ring, allows for both oxidative and substitutive reactions.

The primary alcohol group of 2-phenoxyethanol can be oxidized to form phenoxyacetic acid (PAA). This reaction can be achieved using strong chemical oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.

Phenoxyacetic acid is also the major metabolite of 2-phenoxyethanol in biological systems. nih.govnih.govnih.gov This biotransformation is a two-step enzymatic process. First, alcohol dehydrogenase (ADH) oxidizes 2-phenoxyethanol to an intermediate aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to phenoxyacetic acid. nih.gov Studies in humans have shown that after oral administration, a significant portion of the 2-phenoxyethanol dose is excreted in the urine as phenoxyacetic acid and its hydroxylated derivative. nih.gov

Table 2: Oxidation of 2-Phenoxyethanol

ReactionReagents/EnzymesMajor Product
Chemical OxidationPotassium permanganate, Chromium trioxide Phenoxyacetic acid
Biological OxidationAlcohol dehydrogenase, Aldehyde dehydrogenase nih.govPhenoxyacetic acid nih.gov

The phenyl ring in 2-phenoxyethanol is activated by the ether oxygen, which is an ortho-, para-directing group for electrophilic aromatic substitution. This makes the aromatic ring susceptible to substitution reactions.

A documented example is the aromatic alkylation of 2-phenoxyethanol with fluoren-9-one. This reaction, catalyzed by Ti⁴⁺ cation-exchanged montmorillonite (B579905), results in the formation of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene. The substitution occurs at the para position relative to the ether linkage, consistent with the directing effect of the phenoxy group.

Table 3: Aromatic Substitution of 2-Phenoxyethanol

Reaction TypeReagentsCatalystProduct
Aromatic Alkylationfluoren-9-one Ti⁴⁺ cation-exchanged montmorillonite 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene

Molecular Interactions within 2-Phenoxyethanol;phosphoric acid Systems

The designation "this compound" (CAS 39464-70-5) suggests a distinct chemical entity formed through molecular interactions. The primary interaction is an acid-base reaction between the acidic phosphoric acid and the basic sites on 2-phenoxyethanol (the hydroxyl group and the ether oxygen).

This interaction leads to the formation of a phosphate (B84403) salt or a stable complex. Phosphoric acid, being a triprotic acid, can donate protons, while the oxygen atoms in 2-phenoxyethanol can act as proton acceptors (Lewis bases). The resulting ionic interaction or strong hydrogen bonding network enhances the stability of the compound, which is beneficial for its use in various formulations. The formation of this complex can also alter physical properties such as solubility and the preservative efficacy of 2-phenoxyethanol.

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force that significantly influences the properties of the 2-phenoxyethanol and phosphoric acid system. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.

Donor and Acceptor Sites:

2-Phenoxyethanol (C₆H₅OCH₂CH₂OH): This molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the oxygen atom). The ether oxygen (-O-) in the phenoxy group can also act as a hydrogen bond acceptor.

Phosphoric Acid (H₃PO₄): As a triprotic acid, phosphoric acid has three acidic protons on its hydroxyl groups, making it a potent hydrogen bond donor. The phosphoryl oxygen (P=O) and the oxygen atoms of the hydroxyl groups can all serve as hydrogen bond acceptors.

Formation of Hydrogen Bonding Networks:

The interaction between 2-phenoxyethanol and phosphoric acid leads to the formation of an extensive hydrogen bond network. Phosphoric acid molecules are known to form strong hydrogen bonds with each other, creating a highly associated liquid. rsc.org When mixed with 2-phenoxyethanol, these interactions are extended to include the alcohol.

The primary hydrogen bonding interactions expected in a 2-phenoxyethanol and phosphoric acid mixture include:

The hydrogen of the hydroxyl group of 2-phenoxyethanol can form a hydrogen bond with the phosphoryl oxygen or a hydroxyl oxygen of phosphoric acid.

The hydrogens of the hydroxyl groups of phosphoric acid can form hydrogen bonds with the hydroxyl oxygen or the ether oxygen of 2-phenoxyethanol.

Computational studies on similar systems, such as phosphoric acid mixed with N,N-dimethylformamide (DMF), have shown that phosphoric acid readily forms hydrogen bonds with available acceptor sites. nih.govnih.gov By analogy, the oxygen atoms in 2-phenoxyethanol would serve as effective hydrogen bond acceptors for the acidic protons of phosphoric acid. This interaction is fundamental to the role of phosphoric acid as a neutralizing agent in the synthesis of 2-phenoxyethanol, where it protonates residual basic catalysts.

Molecular dynamics simulations of phosphoric acid and its aqueous solutions have revealed a highly connected and clustered hydrogen bond network. rsc.org It is reasonable to infer that the introduction of 2-phenoxyethanol would lead to the formation of a complex, three-dimensional network involving both types of molecules. The strength and geometry of these hydrogen bonds would depend on the concentration of the two components and the surrounding environment.

Table 1: Potential Hydrogen Bond Interactions

Hydrogen Bond DonorHydrogen Bond AcceptorType of Interaction
2-Phenoxyethanol (-OH)Phosphoric Acid (P=O)Strong
2-Phenoxyethanol (-OH)Phosphoric Acid (-OH)Moderate
Phosphoric Acid (-OH)2-Phenoxyethanol (-OH)Strong
Phosphoric Acid (-OH)2-Phenoxyethanol (ether -O-)Moderate

Van der Waals Forces and Intermolecular Attractions

Van der Waals forces can be categorized into three types:

Debye Force (Dipole-Induced Dipole Interactions): The permanent dipole of a polar molecule can induce a temporary dipole in a neighboring molecule (polar or nonpolar). In the mixture of 2-phenoxyethanol and phosphoric acid, the permanent dipole of one molecule can induce a temporary dipole in another, leading to an attractive force.

The combination of these van der Waals forces, along with the stronger hydrogen bonds, dictates the physical properties of the mixture, such as its viscosity, boiling point, and solubility characteristics. The aromatic ring of 2-phenoxyethanol can also participate in π-stacking interactions, a specific type of van der Waals force, with other phenyl rings, although this would be more significant in pure 2-phenoxyethanol or at high concentrations.

Table 2: Contribution of Intermolecular Forces

Intermolecular ForcePresence in 2-PhenoxyethanolPresence in Phosphoric AcidInteraction in MixtureRelative Strength
Hydrogen BondingYesYesYesStrongest
Dipole-DipoleYesYesYesModerate
Dipole-Induced DipoleYesYesYesWeak
London DispersionYesYesYesWeak but Additive

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the structural analysis of the this compound complex. By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides a comprehensive picture of the molecular architecture.

Proton (¹H) NMR spectroscopy offers detailed information about the hydrogen atoms within the 2-phenoxyethanol component of the complex. The chemical shifts of these protons are sensitive to their local electronic environment, which is significantly influenced by the interaction with phosphoric acid.

In pure 2-phenoxyethanol, the aromatic protons of the phenyl group typically appear as multiplets in the range of δ 6.8-7.3 ppm. chemicalbook.com The two sets of methylene protons (-OCH₂CH₂OH) exhibit distinct signals, often around δ 3.9-4.1 ppm, while the hydroxyl proton signal is variable and depends on concentration and solvent. chemicalbook.com

The formation of the complex with phosphoric acid, primarily through hydrogen bonding and proton transfer, is expected to induce notable changes in the ¹H NMR spectrum. The protons on the carbons adjacent to the oxygen atoms (the ether and alcohol groups) would likely experience deshielding, causing their signals to shift downfield. The hydroxyl proton signal of 2-phenoxyethanol would be significantly affected, potentially broadening and shifting due to chemical exchange with the acidic protons of phosphoric acid.

Table 1: Representative ¹H NMR Chemical Shifts for 2-Phenoxyethanol

Assignment Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅) 6.87 - 7.26
Methylene Protons (-OCH₂-) ~4.05
Methylene Protons (-CH₂OH) ~3.94
Hydroxyl Proton (-OH) Variable (e.g., 2.28 - 3.21)

Note: Data sourced from typical spectra in CDCl₃. chemicalbook.com Shifts can vary with solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the 2-phenoxyethanol molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete mapping of the carbon framework.

The aromatic carbons of the phenyl group show signals in the δ 110-160 ppm region, while the aliphatic methylene carbons adjacent to the oxygen atoms appear further upfield, typically between δ 60-70 ppm. Interaction with phosphoric acid is anticipated to cause slight downfield shifts for the carbon atoms closest to the sites of hydrogen bonding (C-O ether and C-O alcohol linkages) due to a decrease in electron density.

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Phenoxyethanol

Assignment Chemical Shift (δ, ppm)
C1 (Aromatic, C-O) ~158.4
C2/C6 (Aromatic) ~129.5
C3/C5 (Aromatic) ~114.6
C4 (Aromatic) ~121.2
C7 (-OCH₂-) ~67.2
C8 (-CH₂OH) ~61.5

Note: Data based on published spectra. spectrabase.com Shifts are relative to a standard (TMS) and can vary.

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for probing the phosphorus environment within the complex. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides clear and direct information. oxinst.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination, and bonding environment.

For the this compound complex, a single peak is expected in the proton-decoupled ³¹P NMR spectrum. The reference standard for ³¹P NMR is typically an external sample of 85% phosphoric acid, which is assigned a chemical shift of δ 0.0 ppm. rsc.orgscribd.com The chemical shift of the phosphorus in the complex will be influenced by the formation of hydrogen bonds with 2-phenoxyethanol. This interaction alters the electronic environment around the phosphorus nucleus, leading to a shift from the 0.0 ppm reference. The precise shift value can provide insights into the nature and strength of the acid-base interaction. rsc.org

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum, are invaluable for unambiguously assigning the ¹H and ¹³C signals of the 2-phenoxyethanol moiety. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, generating a 2D map where each peak represents a C-H bond.

This technique would be instrumental in confirming the assignments made in the 1D spectra and resolving any signal overlap. For the this compound complex, HSQC would definitively link the proton signals of the methylene groups to their corresponding carbon signals, solidifying the structural elucidation of the organic component within the complex. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. It is an excellent method for identifying the functional groups present in the this compound complex and for studying the hydrogen bonding interactions between the two components.

The FT-IR spectrum of the complex would display characteristic absorption bands corresponding to the functional groups of both 2-phenoxyethanol and phosphoric acid. The interaction between the two molecules, primarily through strong hydrogen bonds, would lead to predictable changes in the spectrum.

Key vibrational modes for 2-phenoxyethanol include the O-H stretching of the alcohol group, C-O stretching from the ether and alcohol, and various C-H and C=C stretching and bending modes from the aromatic ring. Phosphoric acid contributes P=O and P-O-H stretching and bending vibrations.

The most significant spectral feature indicative of complex formation would be the O-H stretching region (~3600-3200 cm⁻¹). The sharp O-H band of non-hydrogen-bonded 2-phenoxyethanol would be replaced by a very broad and intense absorption band at a lower frequency. This broadening is a classic indicator of strong hydrogen bonding, as seen in the interaction between the hydroxyl groups of 2-phenoxyethanol and phosphoric acid. researchgate.net The P=O stretching vibration of phosphoric acid would also likely shift to a lower wavenumber upon hydrogen bonding to the hydroxyl group of 2-phenoxyethanol.

Table 3: Key FT-IR Absorption Bands and Expected Changes upon Complexation

Functional Group Typical Wavenumber (cm⁻¹) Expected Change in Complex
O-H Stretch (Alcohol) 3600-3200 Significant broadening, shift to lower frequency
C-H Stretch (Aromatic) 3100-3000 Minor changes
C-H Stretch (Aliphatic) 3000-2850 Minor changes
C=C Stretch (Aromatic) 1600-1450 Minor changes
C-O Stretch (Ether/Alcohol) 1300-1000 Possible shift due to H-bonding
P=O Stretch ~1250 Shift to lower frequency

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 2-Phenoxyethanol (B1175444);phosphoric acid system, DFT calculations are crucial for understanding its geometry, electronic properties, and interaction energetics.

DFT calculations can predict the most stable three-dimensional arrangement of the 2-Phenoxyethanol;phosphoric acid adduct. This involves optimizing the geometry to find the minimum energy structure. The primary interaction is expected to be a strong hydrogen bond between the acidic proton of phosphoric acid and the hydroxyl oxygen of 2-phenoxyethanol.

The electronic structure of this complex can also be detailed. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and accepting capabilities of the complex. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In the adduct, negative potential is anticipated around the phosphate (B84403) oxygen atoms, while positive potential would be located on the hydrogen-bonding protons.

Interactive Table: Predicted Geometric Parameters for the 2-Phenoxyethanol and Phosphoric Acid Adduct from DFT Calculations.

ParameterDescriptionTypical Predicted Value (Å / °)
r(O-H···O)Hydrogen bond length between phosphoric acid donor and phenoxyethanol (B1677644) acceptor.1.6 - 1.8 Å
∠(O-H-O)Angle of the primary hydrogen bond.170 - 180°
r(P=O)Phosphoryl group double bond length.~1.48 Å
r(P-OH)Phosphoric acid single bond length.~1.57 Å

DFT is instrumental in studying the energetics of the formation of the this compound adduct or its subsequent reaction, such as esterification to form 2-phenoxyethyl phosphate. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be mapped out.

Interactive Table: Hypothetical Reaction Energetics for the Esterification of 2-Phenoxyethanol with Phosphoric Acid.

SpeciesDescriptionRelative Energy (kJ/mol)
Reactants (Complex)Hydrogen-bonded 2-Phenoxyethanol and Phosphoric Acid.0
Transition StateHighest energy point on the reaction pathway.+80 to +120
Products (Ester + H₂O)2-Phenoxyethyl phosphate and water.-10 to -20

The stability of the this compound complex is dominated by non-covalent interactions, primarily strong hydrogen bonds. researchgate.netnih.govnih.gov Advanced DFT-based techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms confirms the existence of a hydrogen bond.

Interactive Table: QTAIM Parameters for a Typical Strong O-H···O Hydrogen Bond.

ParameterDescriptionTypical Value Range (a.u.)
Electron Density (ρ) at BCPIndicates the strength of the bond.0.02 - 0.04
Laplacian of Electron Density (∇²ρ) at BCPPositive value indicates a closed-shell interaction (like H-bonds).+0.07 - +0.15

Conceptual DFT provides a framework for quantifying the reactivity of a chemical system. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can predict the behavior of the this compound complex in chemical reactions.

Key descriptors include chemical potential (μ), which measures the tendency of electrons to escape; chemical hardness (η), which measures resistance to charge transfer; and the global electrophilicity index (ω), which quantifies the ability of the molecule to accept electrons. Calculating these values helps to compare the reactivity of the complex with its individual components and predict its interactions with other chemical species.

Interactive Table: Definitions of Key Reactivity Descriptors.

DescriptorFormulaInterpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron donating/accepting tendency.
Chemical Hardness (η)E_LUMO - E_HOMOResistance to deformation of electron cloud.
Global Electrophilicity (ω)μ² / (2η)Propensity to accept electrons.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static systems, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. lammpstube.comoup.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like conformational changes, diffusion, and interactions in a simulated environment that mimics real-world conditions. lammpstube.comoup.com

MD simulations are particularly valuable for studying the this compound complex in a condensed phase, such as in an aqueous solution. nih.govacs.orgresearchgate.net By placing the complex in a simulation box filled with water molecules, one can observe the dynamics of its solvation. mdpi.com

These simulations can reveal the structure and stability of the hydration shell around the complex. mdpi.comresearchgate.net Analysis tools like the Radial Distribution Function (RDF) can be used to determine the average distance and coordination number of water molecules around specific sites on the complex, such as the phosphate group. mdpi.com MD can also track the lifetime of the hydrogen bonds between the adduct and surrounding water, providing a complete picture of its behavior in a realistic chemical environment. mdpi.com

Interactive Table: Typical Parameters and Outputs of an MD Simulation.

Parameter/OutputDescriptionExample Application
Simulation TimeThe duration of the simulation (e.g., nanoseconds).Observing the stability of the adduct over time.
Force FieldA set of parameters describing the potential energy of the system.Defines how atoms in the complex and solvent interact.
Radial Distribution Function (g(r))Describes the probability of finding a particle at a distance r from another particle.Analyzing the water structure around the phosphate group.
Diffusion CoefficientMeasures the rate of translational motion of the complex. mdpi.comUnderstanding how the complex moves within the solvent.

Solvent Effects on Molecular Association

The association between 2-Phenoxyethanol and phosphoric acid to form a complex is highly influenced by the surrounding solvent. The solvent can compete for the hydrogen bonding sites on both molecules, thereby modulating the strength and geometry of their interaction.

Detailed understanding of these solvent effects can be achieved through a combination of experimental techniques and computational modeling. nih.gov A powerful experimental method involves the use of synthetic molecular balances, which can quantify weak intramolecular interactions, such as hydrogen bonds, in various solvents. nih.gov These experimental results provide benchmark data for validating computational models.

Computationally, Hunter's solvation model is a prominent approach to dissect the energetics of hydrogen bonds from the overarching influence of the solvent. nih.gov This model separates the free energy of an interaction into its intrinsic hydrogen-bonding component and the differential solvation of the interacting species. The model allows for the dissection of experimental data into the intrinsic hydrogen bond energy (ΔEHB) and the changes in solvation of the hydrogen bond donor and acceptor sites (Δα and Δβ). nih.gov By applying such models, it is possible to correlate experimental data from solution with gas-phase computational energies, providing a more fundamental understanding of the molecular association. nih.gov

For the 2-Phenoxyethanol and phosphoric acid system, the solvent's hydrogen bond donating and accepting capabilities would be critical. In a protic solvent like water or methanol, the solvent molecules would form hydrogen bonds with both the ether and hydroxyl groups of 2-Phenoxyethanol and the phosphate group of the acid, weakening their direct association. In a non-polar, aprotic solvent like toluene, the intramolecular association between the two components would be significantly stronger.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential for predicting the stability of the 2-Phenoxyethanol-phosphoric acid complex and the rate at which it might form or react, for instance, through esterification. The reaction between an alcohol and phosphoric acid can lead to the formation of a phosphate ester and water.

Thermodynamic properties for the individual components are foundational to modeling their interactions. Key thermodynamic data for 2-Phenoxyethanol are available from various sources. chemeo.com

PropertyValueUnit
Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Enthalpy of Vaporization (ΔvapH°) 65.8kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -169.5kJ/mol
Enthalpy of Fusion (ΔfusH°) 21.0kJ/mol

Data sourced from Cheméo chemeo.com

The formation of a phosphate ester from 2-Phenoxyethanol and phosphoric acid is a reversible reaction that can be described by kinetic models. mdpi.com The process is a classic example of acid-catalyzed esterification.

The generally accepted mechanism involves several steps:

Protonation of the phosphoric acid by another acid molecule (or catalyst), increasing its electrophilicity.

Nucleophilic attack by the oxygen atom of the hydroxyl group of 2-Phenoxyethanol on the phosphorus atom. mdpi.com

Formation of a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule to form the final phosphate ester. mdpi.com

The kinetics of such reactions are often modeled using a second-order rate law. mdpi.com However, for more accurate predictions, especially in non-ideal systems, more complex models are necessary. Activity-based models, such as the ePC-SAFT advanced model, can predict the influence of all components, including the catalyst, on the reaction kinetics. d-nb.info These models account for the non-ideal behavior of the reactants and can incorporate the dissociation equilibrium of the acid catalyst (phosphoric acid itself in this case) to relate the reaction rate to the actual proton activity in the solution. d-nb.info

Kinetic studies of similar esterification reactions show that the rate constant increases with temperature. uobaghdad.edu.iqresearchgate.net The reaction can be described using simple power-law models, but these are often only valid under specific conditions. uobaghdad.edu.iqresearchgate.net A thorough kinetic analysis would involve fitting experimental data (e.g., concentration vs. time at various temperatures and reactant ratios) to different kinetic models to determine the rate constants and activation energy for the specific system. researchgate.net

Solubility Parameter Theories (e.g., Hansen Solubility Parameters)

Hansen Solubility Parameters (HSP) provide a practical method for predicting the solubility and compatibility of materials. wikipedia.org The theory is based on the principle that "like dissolves like." Every molecule is assigned three parameters—δD (dispersion), δP (polar), and δH (hydrogen bonding)—which represent different types of intermolecular forces. wikipedia.orghansen-solubility.com These parameters are the square root of the cohesive energy density from each of these contributions. stevenabbott.co.uk

The HSP for 2-Phenoxyethanol and Phosphoric Acid are listed below.

CompoundCAS NumberδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
2-Phenoxyethanol122-99-617.85.714.3
Phosphoric Acid7664-38-214.718.628.4

Note: Original data for 2-Phenoxyethanol was in (cal/ml)½ and has been converted to MPa⁰.⁵ by multiplying by 2.05. stenutz.eu Data for Phosphoric Acid is from a standard HSP database. stevenabbott.co.uk

The compatibility between two substances can be estimated by calculating the "Hansen Distance" (Ra) between them in the three-dimensional Hansen space. The formula is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² stevenabbott.co.uk

A smaller Ra value indicates a higher affinity and greater likelihood of solubility or compatibility. To predict if a solute will dissolve in a solvent, the calculated Ra is compared to the interaction radius (R₀) of the solute. If Ra < R₀, solubility is predicted. wikipedia.orghansen-solubility.com For a complex like 2-Phenoxyethanol phosphate, its HSP could be estimated based on the group contributions of its constituent parts. This would allow for the rational selection of solvents for formulation or extraction processes by identifying those with the smallest Hansen Distance to the complex.

Advanced Chemical and Material Science Applications Non Biological/non Clinical

Lignocellulosic Biomass Pretreatment and Deconstruction

Organosolv pretreatment, a method using organic solvents to deconstruct lignocellulosic biomass, has gained significant attention for its efficiency in separating biomass components. 2-Phenoxyethanol (B1175444) is considered a green and effective solvent for this purpose, particularly for its ability to dissolve lignin (B12514952). aiche.org When combined with an acid catalyst like phosphoric acid, it forms a powerful system for breaking down the complex structure of biomass, making the cellulosic components accessible for further processing. aiche.orgnih.gov

The addition of an acid catalyst is crucial for the effective fractionation of lignocellulosic materials in a phenoxyethanol-based system. mdpi.com The acid facilitates the hydrolysis of polysaccharides and enhances the delignification process. mdpi.comfrontiersin.org Biphasic systems, typically composed of phenoxyethanol (B1677644) and an acidic aqueous solution, are particularly effective. In these systems, the cellulose-rich solid residue is separated, while hemicellulose-derived sugars dissolve in the aqueous phase and lignin fractions are distributed into the organic phenoxyethanol phase. aiche.org

Studies have demonstrated the high efficiency of these systems. For instance, a phenoxyethanol-sulfuric acid system applied to bamboo residues achieved a delignification rate of 84.1%. rsc.org Increasing the acid concentration in a phenoxyethanol–citric acid system from 2.5% to 15% significantly improved lignin removal from bamboo. frontiersin.org Research on poplar using a monophasic phenoxyethanol system with an acid catalyst at temperatures below 130°C resulted in the almost complete removal of lignin. aiche.org A highly effective method using concentrated phosphoric acid with hydrogen peroxide (PHP) has been shown to remove 71-96% of lignin from various feedstocks, including agricultural residues, wood, and bamboo. nih.govmdpi.com This process significantly reduces the recalcitrance of the biomass by breaking down the lignin structure. nih.gov

Table 1: Lignin Removal Efficiency of Acid-Assisted Phenoxyethanol Pretreatment on Various Biomass Types

Biomass TypePretreatment SystemKey ConditionsLignin Removal (%)Source(s)
Bamboo Residues2-Phenoxyethanol / H₂SO₄120°C, 1.4% H₂SO₄84.1 rsc.org
Bamboo Residues2-Phenoxyethanol / Citric Acid170°C93.3 frontiersin.org
PoplarMonophasic 2-Phenoxyethanol / Acid< 130°CNearly Complete aiche.org
Various FeedstocksConcentrated H₃PO₄ / H₂O₂ (PHP)80.0% H₃PO₄, 1.77% H₂O₂71 - 96 nih.govmdpi.com
PoplarPhosphoric Acid + Nucleophilic Additives---> 28.99 researchgate.net

A primary goal of biomass pretreatment is to increase the susceptibility of cellulose (B213188) to enzymatic hydrolysis, thereby improving the yield of fermentable sugars like glucose. researchgate.net Acid-assisted phenoxyethanol pretreatment excels in this regard by effectively removing lignin and hemicellulose, which physically obstruct cellulase (B1617823) enzymes. frontiersin.org The removal of these components increases the surface area and accessibility of the cellulose. mdpi.comfrontiersin.org

Pretreatment of bamboo with a phenoxyethanol/H₂SO₄ system led to a subsequent enzymatic hydrolysis yield of 97.27%. rsc.org Similarly, poplar pretreated in a monophasic phenoxyethanol-acid system achieved approximately 90% enzymatic digestion. aiche.org The PHP pretreatment method has proven to be exceptionally flexible, achieving over 90% glucose conversion for a wide variety of feedstocks, including agricultural residues, hardwoods, and softwoods. nih.govmdpi.com Even for weedy biomass like Thysanolaena latifolia, pretreatment with phosphoric acid significantly improved hydrolysis efficiency and glucose recovery yields compared to untreated samples. preprints.org The use of phosphoric acid is effective in reducing cellulose crystallinity, which further enhances its digestibility by enzymes. mdpi.com

Table 2: Enzymatic Hydrolysis Yields Following Acid-Assisted Phenoxyethanol Pretreatment

Biomass TypePretreatment SystemEnzymatic Hydrolysis Yield (%)Source(s)
Bamboo Residues2-Phenoxyethanol / H₂SO₄97.27 rsc.org
Various FeedstocksConcentrated H₃PO₄ / H₂O₂ (PHP)> 90 (Glucose Conversion) nih.gov
PoplarMonophasic 2-Phenoxyethanol / Acid~90 aiche.org
PoplarPhosphoric Acid + Nucleophilic Additives71.41 - 100 researchgate.net
Wheat StrawPhosphoric Acid / H₂O₂ (PHP)Nearly 100 (Saccharification) mdpi.com

Understanding the kinetics and mechanisms of biomass deconstruction is vital for optimizing pretreatment processes. Kinetic models reveal that in phenoxyethanol-acid systems, the degradation of biomass components follows specific reaction pathways. For the phenoxyethanol/H₂SO₄ pretreatment of bamboo, the activation energies for delignification and xylan (B1165943) removal were determined to be 68.0 kJ mol⁻¹ and 77.5 kJ mol⁻¹, respectively. rsc.org

Mechanistic studies using molecular dynamics simulations and density functional theory have provided deeper insights. rsc.org These studies show that 2-phenoxyethanol primarily binds to lignin compounds through van der Waals forces, which enhances the solubility and removal of lignin during pretreatment. rsc.org The presence of an acid catalyst, such as H₂SO₄, strengthens the hydrogen bonding and van der Waals forces between the hydroxyl groups of phenoxyethanol and lignin, further promoting lignin dissolution. rsc.org The acid's primary role is to catalyze the cleavage of ether linkages within the lignin and hemicellulose structure, breaking the polymers into smaller, soluble fragments. nih.govresearchgate.net Phosphoric acid, in particular, is noted for its ability to effectively disrupt the crystalline structure of cellulose without high toxicity or corrosiveness. mdpi.com

Polymer Chemistry and Materials Engineering

In the realm of polymer science, 2-phenoxyethanol and its phosphate (B84403) derivatives serve as valuable precursors and components in the synthesis of various polymers and resins.

2-Phenoxyethanol phosphate can act as a monomer in polymerization reactions. The general synthesis of polyphosphodiesters, which are polymers containing acidic P-OH fragments, can be achieved through several routes, including the polycondensation of diols with phosphoric acid or its derivatives. mdpi.com In this context, 2-phenoxyethanol acts as a diol-like molecule that can be reacted with a phosphorus-containing compound to form phosphate ester linkages, building up a polymer chain.

Another significant method is the ring-opening polymerization (ROP) of cyclic phosphate monomers. mdpi.com While specific examples involving 2-phenoxyethanol are not detailed, the established synthetic routes for other polyphosphoesters provide a clear framework for its potential application as a building block in creating functional polymers with phosphate groups in the backbone. mdpi.com

2-Phenoxyethanol is directly implicated in the formation of polycondensation products, such as certain resins. It is listed as a component in polymers created with formaldehyde, indicating its use as a monomer in the production of formaldehyde-based resins. habitablefuture.org Furthermore, 2-phenoxyethanol is widely used as a solvent and flow-out agent in the manufacturing of various resins, inks, and dyes, where its high solvency power is a key property. acs.orgatamankimya.com Its role can be both as a reactive component integrated into the polymer structure and as a process aid that facilitates the synthesis and application of the final resin product.

Phosphoric Acid in Polymer Modification for Enhanced Properties (e.g., Fire Retardancy)

Phosphoric acid and its derivatives are significant in modifying polymers to enhance specific properties, most notably fire retardancy. The mechanism of action is primarily in the condensed phase, where phosphorus-containing compounds alter the decomposition pathway of the polymer during combustion. researchgate.net When exposed to heat, phosphoric acid can act as a catalyst for dehydration, promoting the formation of a stable, insulating char layer on the material's surface. rsc.orgyoutube.com This char layer serves as a physical barrier, limiting the heat transfer to the underlying polymer and reducing the release of flammable volatile gases into the flame zone. researchgate.netrsc.org

Research has demonstrated the efficacy of phosphoric acid in imparting flame retardancy to various polymers. For instance, its use in crosslinking biobased epoxy resins from sources like vanillic alcohol, linseed oil, and cardanol (B1251761) not only creates vitrimers with reshaping capabilities but also endows the materials with significant flame-retardant properties. rsc.orgrsc.org Upon heating, the phosphate groups decompose first, which in turn enhances the crosslinking carbonization of the polymer matrix and prevents further degradation. rsc.org

A study on carbon fibers treated with phosphoric acid for use in thermoplastic resin PA6 composites showed a significant improvement in flame retardancy. mdpi.com The treatment resulted in achieving a V0 rating in the UL-94 vertical burn test and a limiting oxygen index (LOI) of over 52.8% at concentrations above 0.5 vol.%. mdpi.com The enhanced fire retardancy is attributed to the thermal transformation of phosphoric acid (H₃PO₄) to H₂PO₄⁻ at temperatures above 200 °C, and subsequently to P₂O₅ between 440 and 480 °C, which delays the degradation of the carbon fibers. mdpi.com

The following table summarizes the effect of phosphoric acid concentration on the flame retardancy of carbon fiber composites.

Table 1: Flame Retardancy of Phosphoric Acid-Treated Carbon Fiber/PA6 Composites

Phosphoric Acid Concentration (vol. %) Limiting Oxygen Index (LOI) (%) UL-94 Vertical Burn Rating
0 (Untreated) 22.5 Not Rated
0.1 38.6 V-1
0.3 45.2 V-0
0.5 52.8 V-0
1.0 53.1 V-0

Data sourced from studies on carbon fiber composites. mdpi.com

Applications in Polymer Electrolyte Membranes

Phosphoric acid plays a crucial role as a proton conductor in high-temperature polymer electrolyte membranes (HT-PEMs), which are essential components of fuel cells operating above 100 °C. researchgate.netnpl.co.uk In these systems, phosphoric acid is used as a dopant for polymer matrices, most commonly polybenzimidazole (PBI). researchgate.net The doped acid provides protonic conductivity, allowing the membrane to function under anhydrous or low-humidity conditions, a key advantage for high-temperature operation. researchgate.netnpl.co.uk

The high proton conductivity of these membranes is attributed to the autoprotolysis of phosphoric acid, which facilitates proton transport even in the absence of water. researchgate.net Besides serving as the electrolyte within the membrane, phosphoric acid also functions as a proton conductor in the porous electrodes, which is vital for establishing the three-phase boundary where the electrochemical reactions occur. researchgate.net

However, a significant challenge in these systems is the migration and loss of phosphoric acid from the membrane over time, which can lead to performance degradation. npl.co.uknih.gov Research efforts are focused on improving the retention of phosphoric acid within the polymer matrix. One approach involves using hydrophobic binders, such as organosilsesquioxanes, in the catalyst layer to mitigate acid migration. rsc.org Another strategy explores the use of zwitterionic functional groups in the polymer, which have shown a stronger interaction with phosphoric acid compared to traditional neutral bases, thereby enhancing its retention even in the presence of moisture. nih.gov

The properties of polymer electrolyte membranes can be tailored by the choice of polymer and the doping level of phosphoric acid.

Table 2: Properties of Phosphoric Acid-Doped Polymer Membranes

Polymer Type Operating Temperature Proton Conduction Mechanism Key Advantage
Polybenzimidazole (PBI) 130-200 °C Grotthuss and vehicle mechanism via H₃PO₄ autoprotolysis High proton conductivity in anhydrous state researchgate.net
Perfluorosulfonic acid (PFSA) > 100 °C Proton hopping and diffusion involving H₃PO₄ High proton conductivity at high temperatures npl.co.uk
Phosphonated Polymers 100-200 °C Proton self-dissociation from phosphonic acid groups Potential for water-free proton conduction acs.org

Data compiled from various studies on polymer electrolyte membranes.

Catalysis and Reaction Promoters

Phosphoric Acid as a Catalyst in Chemical Reactions

Phosphoric acid is a versatile acid catalyst employed in a wide array of organic reactions. enzymecode.comquora.com Its catalytic action stems from its ability to donate protons (H⁺), which can activate various functional groups, making them more susceptible to nucleophilic attack. enzymecode.com Unlike stronger acids such as sulfuric acid, phosphoric acid is less corrosive and often easier to remove from reaction products, making it a preferred choice in many industrial processes. enzymecode.com

The catalytic utility of phosphoric acid is evident in several key reaction types:

Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols by protonating the carboxyl group, thereby increasing its electrophilicity. enzymecode.com

Dehydration: Phosphoric acid is widely used to dehydrate alcohols to form alkenes. It facilitates the removal of a water molecule and promotes the formation of a carbocation intermediate. enzymecode.com

Alkylation and Acylation: In Friedel-Crafts reactions, it can act as a catalyst to add alkyl or acyl groups to aromatic rings. enzymecode.com

Polymerization: It is used in certain polymerization reactions, where it helps initiate and propagate the polymer chain growth. enzymecode.com

Chiral phosphoric acids (CPAs), derived from optically active scaffolds like BINOL, have emerged as powerful organocatalysts for asymmetric synthesis. libretexts.orge3s-conferences.org These catalysts possess both a Brønsted acidic site and a Lewis basic site, allowing for bifunctional activation of substrates and enabling high stereocontrol in reactions such as hydrogenations, Diels-Alder reactions, and Mannich-type reactions. libretexts.org

Potential Catalytic Roles of 2-Phenoxyethanol;phosphoric acid

The compound This compound is formed by the reaction of 2-Phenoxyethanol with phosphoric acid, often as a neutralization step in the synthesis of high-purity 2-Phenoxyethanol. google.com While direct studies detailing the catalytic applications of this specific salt or complex are limited, its potential catalytic activity can be inferred from the nature of its constituent components.

The phosphoric acid moiety within the compound retains its inherent Brønsted acidity. This suggests that This compound could potentially function as an acid catalyst in a manner similar to free phosphoric acid. However, the presence of the bulky 2-phenoxyethanol group could introduce steric hindrance and modify the catalyst's solubility and reactivity profile.

Potential catalytic applications could include:

Esterification and Transesterification: The acidic phosphate group could catalyze these reactions, while the phenoxyethanol component might improve solubility in organic media or influence product selectivity.

Heterogeneous Catalysis: If immobilized on a solid support, the compound could serve as a recoverable acid catalyst. The 2-phenoxyethanol part could act as a linker or spacer to the support material.

Phase-Transfer Catalysis: The compound possesses both a hydrophilic phosphate group and a lipophilic phenoxy group, giving it amphiphilic characteristics. This structure could potentially enable it to act as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).

It is important to note that these are hypothesized roles based on the chemical structure. The catalytic activity of phosphorus-containing catalysts is known to be dynamic and can be influenced by factors such as the presence of water or other molecules that can hydrolyze or modulate the active sites. wpmucdn.com Further research is required to experimentally validate and explore the specific catalytic capabilities of This compound .

Environmental Degradation Pathways and Biochemical Mechanisms

Anaerobic Biodegradation Mechanisms of 2-Phenoxyethanol (B1175444)

Under anaerobic conditions, the biodegradation of 2-Phenoxyethanol is carried out by specific microorganisms, such as the Gram-positive bacterium Acetobacterium strain LuPhet1. researchgate.netnih.govuni-konstanz.de This process involves the cleavage of the ether bond, leading to the formation of simpler, less harmful compounds.

The central process in the anaerobic breakdown of 2-Phenoxyethanol is the cleavage of its ether linkage. Research has shown that Acetobacterium strain LuPhet1 converts 2-Phenoxyethanol into phenol (B47542) and acetate (B1210297). researchgate.netnih.govuni-konstanz.de The initial step in this biotransformation is the cleavage of the ether bond to produce phenol and acetaldehyde (B116499). researchgate.netnih.govuni-konstanz.de

Two primary mechanisms have been proposed for this enzymatic ether cleavage. One suggested pathway involves a diol dehydratase-like mechanism. researchgate.netnih.govuni-konstanz.de This would require an intramolecular exchange of a hydrogen atom and the phenoxy group (OC6H5), leading to the formation of a hemiacetal which then yields acetaldehyde. researchgate.netnih.gov An alternative proposed mechanism is based on the tendency of an α-hydroxyradical or its conjugate base (ketyl anion) to eliminate a β-positioned leaving group. researchgate.netuni-konstanz.de Another proposed mechanism for the anaerobic cleavage of 2-phenoxyethanol suggests the shift of a hydroxyl group to the subterminal carbon atom, which forms an unstable hemiacetal. researchgate.net

To unravel the intricacies of the degradation pathway, researchers have employed isotopic labeling studies using deuterium (B1214612) (²H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR). researchgate.netnih.govuni-konstanz.de In these experiments, 2-Phenoxyethanol was labeled with deuterium at specific carbon atoms of the glycol moiety. researchgate.netnih.govuni-konstanz.de

These studies demonstrated that the carbonyl group of the resulting acetate is derived from the alcoholic function of 2-Phenoxyethanol, while the methyl group originates from the adjacent carbon. researchgate.netnih.govuni-konstanz.de A notable finding was the intramolecular migration of a deuterium atom from the first carbon (C-1) to the second carbon (C-2) of the glycol unit during the biotransformation. researchgate.netnih.govuni-konstanz.de Further confirmation of these findings came from NMR analysis of acetate produced from the fermentation of 2-phenoxy-[2-¹³C,1-²H₂]ethanol, 2-phenoxy-[1-¹³C,1-²H₂]ethanol, and 2-phenoxy-[1,2-¹³C₂,1-²H₂]ethanol. researchgate.netnih.govuni-konstanz.de These experiments showed that the glycol unit's molecular integrity was maintained throughout the process, with no loss of the migrating deuterium to the surrounding medium. researchgate.netnih.govuni-konstanz.de

Table 1: Isotopic Labeling Experiments in the Study of 2-Phenoxyethanol Anaerobic Biodegradation

Labeled Substrate Fed to Acetobacterium strain LuPhet1Key Finding from NMR Analysis of Acetate ProductReference
2-Phenoxyethanol with deuterium at C-1 of the glycol moietyThe carbonyl group of acetate originates from the alcoholic function; intramolecular 1,2-deuterium shift observed. researchgate.netnih.govuni-konstanz.de
2-Phenoxyethanol with deuterium at C-2 of the glycol moietyThe methyl group of acetate originates from the adjacent carbon. researchgate.netnih.govuni-konstanz.de
2-phenoxy-[2-¹³C,1-²H₂]ethanolConfirmed the origin of the acetate carbons and the intramolecular deuterium shift. researchgate.netnih.govuni-konstanz.de
2-phenoxy-[1-¹³C,1-²H₂]ethanolConfirmed the origin of the acetate carbons and the intramolecular deuterium shift. researchgate.netnih.govuni-konstanz.de
2-phenoxy-[1,2-¹³C₂,1-²H₂]ethanolConfirmed the origin of the acetate carbons and the intramolecular deuterium shift. researchgate.netnih.govuni-konstanz.de

The anaerobic degradation of 2-Phenoxyethanol is an enzyme-mediated process. The oxidation of the intermediate acetaldehyde to acetate is catalyzed by an acetaldehyde:acceptor oxidoreductase, which forms acetyl coenzyme A. researchgate.netresearchgate.net The reducing equivalents generated in this step are utilized to reduce carbon dioxide to acetate via the carbon monoxide dehydrogenase pathway. researchgate.netresearchgate.net While a diol dehydratase-like mechanism has been proposed for the initial ether cleavage, the specific enzyme responsible has not been definitively identified. researchgate.netnih.govuni-konstanz.de

Photolytic Degradation Mechanisms of Related Compounds

The photolytic degradation of 2-Phenoxyethanol, particularly through radical-induced pathways, can be inferred from studies on structurally similar compounds.

Studies on the decomposition of 1-phenyl-2-phenoxyethanol, a related compound, provide insights into the potential radical-induced degradation pathways for 2-Phenoxyethanol. cdnsciencepub.comcdnsciencepub.comcapes.gov.br The reaction of 1-phenyl-2-phenoxyethanol with thermally or photochemically generated tert-butoxyl radicals leads to the formation of an intermediate ketyl radical. cdnsciencepub.comcdnsciencepub.comcapes.gov.br At low conversion rates under an inert atmosphere, this ketyl radical primarily forms α-phenoxyacetophenone. cdnsciencepub.comcdnsciencepub.comcapes.gov.br However, under photochemical conditions, α-phenoxyacetophenone is considered a primary product which can then undergo secondary photolysis to yield acetophenone (B1666503) and phenol. cdnsciencepub.comcdnsciencepub.comcapes.gov.br These findings suggest that a similar radical-induced mechanism could contribute to the environmental degradation of 2-Phenoxyethanol, leading to the formation of various breakdown products.

Future Research Directions and Advanced Methodological Development

Integrated Computational and Experimental Approaches for Mechanistic Discovery

A deeper understanding of the formation and behavior of 2-Phenoxyethanol (B1175444);phosphoric acid at a molecular level is crucial for optimizing its synthesis and expanding its applications. The integration of computational modeling with experimental validation offers a powerful paradigm for elucidating reaction mechanisms and predicting molecular interactions.

Computational Approaches:

Quantum Chemical Calculations: Techniques such as Density Functional Theory (DFT) can be employed to model the reaction between 2-phenoxyethanol and phosphoric acid. nih.govresearchgate.net These calculations can elucidate the step-by-step reaction pathway of esterification, including the identification of transition states and the determination of activation energies. nih.govresearchgate.net This provides insights into the most energetically favorable routes for the formation of 2-phenoxyethanol phosphate (B84403) esters.

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the intermolecular interactions and structural properties of 2-Phenoxyethanol;phosphoric acid in various environments. researchgate.netrsc.org These simulations can model the formation of hydrogen-bonding networks between 2-phenoxyethanol and phosphoric acid molecules, which are fundamental to the properties of the resulting complex. nih.gov By simulating the system at different temperatures and concentrations, researchers can predict physical properties such as density and viscosity.

Experimental Validation:

Computational predictions must be substantiated by empirical data. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), can be used to identify the structures of reaction intermediates and final products, confirming the mechanisms predicted by quantum chemical calculations. rsc.org Kinetic studies, where reaction rates are measured under varying conditions, provide essential data for validating the calculated activation energies.

The synergy between these computational and experimental methods accelerates the discovery process. For instance, computational screening can identify promising reaction conditions or catalysts, which can then be prioritized for experimental investigation, saving time and resources.

Design and Synthesis of Novel 2-Phenoxyethanol-Phosphate Conjugates for Specific Applications

The derivatization of 2-phenoxyethanol with phosphoric acid opens up possibilities for creating a wide range of functional molecules. By modifying the structure of the 2-phenoxyethanol backbone or the phosphate group, novel conjugates with tailored properties can be synthesized for specific industrial applications.

Areas of Application and Molecular Design:

Flame Retardants: Organophosphate esters are widely used as flame retardants. alfa-chemistry.com By incorporating 2-phenoxyethanol into a phosphate ester structure, it is possible to develop new flame-retardant additives for polymers like polyurethanes and epoxy resins. google.comudayton.educnrs.fr The design of these molecules would focus on maximizing phosphorus content and promoting char formation upon combustion. alfa-chemistry.com

Surfactants and Emulsifiers: Phosphate esters are versatile anionic surfactants with applications in personal care products and industrial formulations. cosmeticsciencetechnology.comresearchgate.netethox.com The synthesis of 2-phenoxyethanol phosphate esters can yield surfactants with unique properties, influenced by the ratio of monoalkyl to dialkyl phosphates. cosmeticsciencetechnology.com These conjugates can be designed to have specific hydrophilic-lipophilic balances (HLB) for use as emulsifiers, wetting agents, or dispersants. ethox.com

Lubricant Additives: The anti-wear and anti-corrosion properties of phosphate esters make them valuable additives for lubricants. cosmeticsciencetechnology.com 2-Phenoxyethanol-phosphate conjugates can be designed to enhance the performance of industrial and automotive lubricants by forming protective films on metal surfaces.

The synthesis of these novel conjugates can be achieved through various established methods for forming phosphate esters, including reactions with phosphorus pentoxide, polyphosphoric acid, or phosphorus oxychloride.

Advancements in In-Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of the reaction between 2-phenoxyethanol and phosphoric acid is essential for process optimization, ensuring product quality, and enhancing safety. In-situ spectroscopic techniques, which analyze the reaction mixture directly without the need for sampling, are powerful tools for achieving this.

Key In-Situ Spectroscopic Methods:

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a robust technique for monitoring the progress of chemical reactions in real-time. mdpi.commdpi.com By inserting an ATR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by observing changes in their characteristic infrared absorption bands. youtube.com This allows for the precise determination of reaction kinetics and endpoints.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to monitor reactions online. nih.govresearchgate.net Real-time ¹H NMR spectroscopy can track the consumption of 2-phenoxyethanol and the formation of the phosphate ester, providing quantitative data on reaction conversion and kinetics. acs.orgmestrelab.comoxinst.com

In-Situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for in-situ reaction monitoring. It is particularly advantageous for analyzing aqueous systems and can provide complementary information to FTIR.

These advanced in-situ techniques provide a wealth of data that can be used to develop a comprehensive understanding of the reaction dynamics. This knowledge is critical for scaling up the synthesis of this compound from the laboratory to an industrial setting.

Development of Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, future research will increasingly focus on developing more sustainable methods for the synthesis and application of this compound.

Sustainable Synthesis:

Greener Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. sigmaaldrich.comacs.orgwhiterose.ac.uk Research into replacing traditional volatile organic compounds with greener alternatives, such as bio-based solvents or even solvent-free reaction conditions, can significantly reduce the environmental footprint of the synthesis process.

Catalysis: The use of catalysts can improve reaction efficiency and reduce energy consumption. The development of solid acid catalysts, for example, could provide a reusable and more environmentally friendly alternative to liquid acid catalysts for the phosphorylation of 2-phenoxyethanol. iau.irresearchgate.net

Life Cycle Assessment (LCA): A comprehensive LCA of the entire production process, from raw material extraction to final product disposal, is essential for identifying environmental hotspots and areas for improvement. tandfonline.com This includes assessing the environmental impact of producing 2-phenoxyethanol and phosphoric acid, as well as the energy consumption and waste generation of the synthesis process.

Sustainable Applications:

Biodegradability: Designing 2-phenoxyethanol-phosphate conjugates that are biodegradable is crucial for minimizing their environmental persistence. cosmeticsciencetechnology.comnih.gov This is particularly important for applications where the product may be released into the environment, such as in personal care products or lubricants.

Reduced Environmental Impact: The environmental fate and potential toxicity of organophosphate esters are of growing concern. nih.govcopernicus.orgmdpi.comnih.gov Future research should focus on designing 2-phenoxyethanol-phosphate conjugates with a favorable environmental profile, including low aquatic toxicity and minimal potential for bioaccumulation.

By integrating these sustainable practices into the design, synthesis, and application of this compound and its derivatives, the chemical industry can move towards more environmentally responsible and economically viable solutions.

Q & A

Q. What validated analytical methods are recommended for quantifying 2-Phenoxyethanol and its metabolites in biological samples?

To detect 2-Phenoxyethanol and its primary metabolite, phenoxyacetic acid, in biological matrices (e.g., blood, urine), high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF) is widely used. Key steps include:

  • Sample preparation : Collect biological fluids 24 hours pre- and post-exposure. Use liquid-liquid extraction to isolate analytes.
  • Metabolite identification : Compare retention times and mass spectra with reference standards.
  • Validation : Ensure linearity, precision, and recovery rates per OECD guidelines.
    This method was validated in a study tracking 2-Phenoxyethanol in tattoo ink absorption, achieving detection limits suitable for trace analysis .

Q. What safety protocols are critical when handling phosphoric acid in laboratory settings?

Phosphoric acid (85% concentration) requires stringent safety measures due to reactivity and corrosivity:

  • Reactivity : Avoid contact with metals (e.g., zinc, magnesium) to prevent hydrogen gas formation and explosive mixtures .
  • Storage : Use chemically resistant containers (e.g., polyethylene) and segregate from strong bases and oxidizers.
  • Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Implement fume hoods for dilution or heating steps.
    Safety data sheets emphasize these protocols, particularly for handling concentrated solutions .

Q. What methodologies are effective for synthesizing derivatives of 2-Phenoxyethanol for structure-activity studies?

Derivatization often involves esterification or etherification reactions:

  • Esterification : React 2-Phenoxyethanol with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions, using triethylamine as a catalyst.
  • Etherification : Employ Williamson synthesis with alkyl halides and a base (e.g., NaOH) to introduce functional groups.
    Purification typically uses column chromatography or recrystallization. Analytical validation via NMR and FT-IR ensures structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological profiles of 2-Phenoxyethanol across in vitro and in vivo studies?

Discrepancies often arise from metabolic differences between models. A physiologically based pharmacokinetic (PBPK) model integrates:

  • In vitro metabolic rates : Use hepatocyte assays to quantify phenoxyacetic acid formation.
  • In vivo data : Measure urinary excretion kinetics in rodents and humans, adjusting for species-specific enzyme activity.
  • Cross-validation : Compare predicted vs. observed plasma concentrations. This approach was validated in a study addressing toxicokinetic uncertainty .

Q. What advanced purification techniques achieve semiconductor-grade phosphoric acid (≥99.999% purity)?

Critical methods include:

  • Chemical precipitation : Remove iron impurities using oxalic acid or hydrogen peroxide, achieving <1 ppm residual metals .
  • Layer-by-layer nanofiltration : Deploy acid-stable membranes (e.g., polyamide composites) to eliminate sulfate and chloride ions .
  • Elemental analysis : Validate purity via ICP-MS for trace metal detection.
    Recent advancements in nanofiltration membranes (e.g., sulfonated polyethersulfone) have improved selectivity for electronic applications .

Q. How do researchers design experiments to assess the environmental persistence of 2-Phenoxyethanol degradation products?

  • Microcosm studies : Incubate phenoxyacetic acid (primary metabolite) in soil/water systems under varying pH and temperature.
  • Analytical monitoring : Use LC-MS/MS to track degradation intermediates (e.g., catechol derivatives).
  • Ecotoxicity assays : Evaluate impacts on Daphnia magna or algal growth to assess bioaccumulation potential.
    Current gaps in ecological data highlight the need for such studies .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on 2-Phenoxyethanol’s organ toxicity?

  • Dose-response analysis : Replicate studies using standardized doses (e.g., 11 mg/kg in humans) to identify threshold effects .
  • Endpoint harmonization : Align toxicity criteria (e.g., OECD Test No. 408 for repeated-dose toxicity) across experiments.
  • Meta-analysis : Pool data from toxicokinetic models and epidemiological studies to refine risk assessments. Contradictions in classification (e.g., H302 vs. no organ toxicity in SDS) may stem from exposure duration or metabolite variability .

Q. What experimental designs mitigate interference when analyzing phosphoric acid in complex matrices (e.g., biological or environmental samples)?

  • Matrix-matched calibration : Prepare standards in surrogate matrices (e.g., simulated body fluid) to account for ion suppression.
  • Chelation agents : Add EDTA to samples to sequester metal ions that interfere with phosphate quantification via colorimetric assays.
  • Ion chromatography : Use suppressed conductivity detection to distinguish phosphoric acid from co-eluting anions (e.g., sulfate) .

Methodological Tables

Technique Application Key Parameters Reference
HPLC-QTOF2-Phenoxyethanol metabolite detectionLOD: 0.1 µg/mL; Recovery: 92-105%
Layer-by-layer nanofiltrationPhosphoric acid purificationPurity: 99.99%; Fe removal: >95%
PBPK modelingCross-species toxicokinetic extrapolationHuman-rat metabolic ratio: 1:2.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.